molecular formula C10H9ClN2O2 B13933584 5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13933584
M. Wt: 224.64 g/mol
InChI Key: CLOUJZDQUJBION-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution could introduce various functional groups like amines or ethers .

Scientific Research Applications

5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the carboxylic acid group.

    4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Similar but without the chlorine atom.

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Lacks the chlorine and methyl groups.

Uniqueness

5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and modify its pharmacokinetic properties.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-4-6-3-7(10(14)15)13-9(6)12-5(2)8(4)11/h3H,1-2H3,(H,12,13)(H,14,15)

InChI Key

CLOUJZDQUJBION-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=NC(=C1Cl)C)C(=O)O

Origin of Product

United States

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